N-{2-chloro-4-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide
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Overview
Description
N-{2-chloro-4-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by its unique structure, which includes a furan ring, a chlorinated phenyl group, and a propan-2-yloxybenzoyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-chloro-4-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination of the phenyl group:
Attachment of the propan-2-yloxybenzoyl group: This step involves the esterification or amidation of the phenyl group with propan-2-yloxybenzoic acid or its derivatives.
Final coupling reaction: The final step involves coupling the chlorinated phenyl group with the furan ring under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-chloro-4-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The chlorinated phenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Phenyl derivatives without the chlorine atom.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-chloro-4-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide involves its interaction with specific molecular targets. It is believed to exert its effects by:
Inhibiting enzyme activity: The compound may bind to and inhibit the activity of certain enzymes involved in cellular processes.
Disrupting cellular pathways: It may interfere with signaling pathways that regulate cell growth and proliferation.
Inducing apoptosis: The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
N-{2-chloro-4-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide can be compared with other similar compounds, such as:
Furan derivatives: Compounds like furan-2-carboxylic acid and furan-2,5-dione share the furan ring structure but differ in their substituents and biological activities.
Chlorinated phenyl compounds: Compounds like 2-chlorobenzamide and 4-chlorobenzoic acid have similar chlorinated phenyl groups but differ in their overall structure and applications.
Propan-2-yloxybenzoyl derivatives: Compounds like 4-propan-2-yloxybenzoic acid and its esters share the propan-2-yloxybenzoyl moiety but differ in their additional functional groups and uses.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct biological and pharmacological properties.
Properties
Molecular Formula |
C21H19ClN2O4 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[2-chloro-4-[(4-propan-2-yloxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4/c1-13(2)28-16-8-5-14(6-9-16)20(25)23-15-7-10-18(17(22)12-15)24-21(26)19-4-3-11-27-19/h3-13H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
LNSQKTICTVMJHW-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Origin of Product |
United States |
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